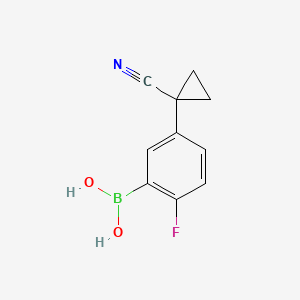

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

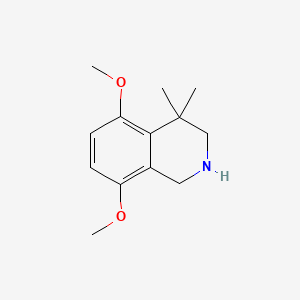

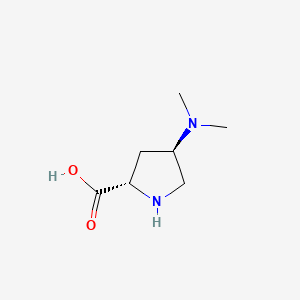

The compound is an organic molecule that contains a benzene ring (phenyl group) with an amino group (NH2) and a fluorobenzoate group attached to it. The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, the amino group, and the fluorobenzoate group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group is a common nucleophile and could participate in various reactions. The fluorobenzoate group might also be reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and fluorobenzoate groups might make this compound somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

1. Application in Fluorescent Sensing

Methyl 4-(4-aminophenyl)-2-fluorobenzoate, as part of an o-aminophenol-based fluorogenic chemosensor, has been synthesized for detecting Al3+ ions with high sensitivity and selectivity. This application is significant in environmental monitoring, given the importance of detecting aluminum ions in various contexts. The compound demonstrates potential in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy (Ye et al., 2014).

2. Role in Antitumor Properties

This compound-related compounds, specifically benzothiazoles, show promising antitumor properties. These compounds exhibit selective cytotoxicity against certain cancer cell lines and can be biotransformed to active metabolites, enhancing their therapeutic potential. For instance, the fluorinated 2-(4-aminophenyl)benzothiazoles were found to be potently cytotoxic in vitro in sensitive human breast cancer cell lines (Hutchinson et al., 2001).

3. Synthesis and Antiviral Activity

Derivatives of this compound have shown potential in antiviral applications. For example, a series of novel α-aminophosphonates containing 6-fluorobenzothiazole moiety were synthesized, demonstrating good curative and protective activities against tobacco mosaic virus (TMV) (Xie et al., 2017).

4. Potential as Antibacterial Agents

Compounds derived from this compound, particularly those with a fluorine component, have been studied for their antibacterial properties. For instance, some novel fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial activities in vitro (Holla et al., 2003).

5. Antimycobacterial Activity

Derivatives of this compound have been synthesized to explore their antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis. These studies contribute to the search for new antimycobacterial agents, which is crucial given the global health challenge posed by tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

6. Development of PET Cancer Imaging Agents

The fluorinated derivatives of this compound are being explored as potential PET (Positron Emission Tomography) cancer imaging agents. These compounds could aid in imaging tyrosine kinase in cancers, offering a new avenue in cancer diagnosis and treatment monitoring (Wang et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(4-aminophenyl)-2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNCOKBZNIVJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716526 |

Source

|

| Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-05-8 |

Source

|

| Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)

![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)